Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazoles and pyridoindoles. This compound is characterized by its unique structural features, which include a thiazole ring, a pyridoindole moiety, and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 377.45 g/mol.
The compound has garnered attention in scientific research due to its potential pharmacological properties and applications in medicinal chemistry.
The compound can be classified under the category of bioactive molecules and pharmaceutical intermediates. It is synthesized through multi-step organic reactions that involve the manipulation of various chemical groups to achieve the desired structure. The specific source of this compound can often be traced back to specialized chemical suppliers or research institutions that focus on synthetic organic chemistry.
The synthesis of methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the reactions and to characterize the product.
The molecular structure of methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be represented using various chemical notation systems:
InChI=1S/C19H20FN3O3S/c1-12(22)18(24)25(20)21-17(19(18)23)16-14(11)15(21)13(16)6-5-10(26)9(7)8/h5-6,10,12H,1-4,7-9H2,(H,24)CC(C(=O)N[C@H](C(=O)N[C@H](C1=C(NC2=C1C(=O)C=C(C=N2)F)C(=O)[C@@H](C(=O)O))C(C)=O)The compound's detailed structural data includes bond lengths and angles that can be determined through X-ray crystallography or computational modeling methods.
Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can participate in various chemical reactions:
Each reaction pathway requires specific conditions such as solvent choice and temperature control to optimize yield and selectivity.
The mechanism of action for methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is not fully elucidated but is hypothesized to involve:
Experimental studies involving cell lines or animal models are necessary to confirm these mechanisms and establish pharmacodynamics.
Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exhibits several physical properties:
The compound's stability under various conditions (light exposure, temperature variations) should be characterized through stress testing protocols.
Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has potential applications in:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5